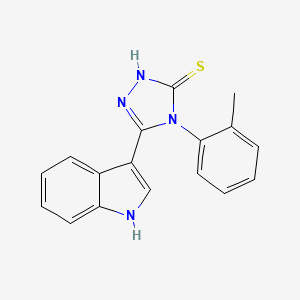

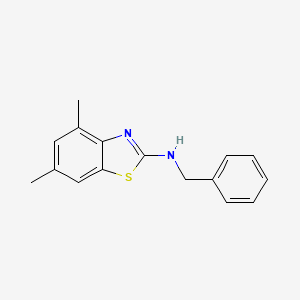

![molecular formula C12H14N2O2 B2745042 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one CAS No. 1020242-85-6](/img/structure/B2745042.png)

9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one” is a complex organic compound . It contains a total of 32 bonds, including 18 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 1 urea (-thio) derivative, and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 13-[N-aryl (N, N-diethyl)-aminocarbonyl]-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo [7.3.1.0 2,7]trideca-2,4,6-trienes were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using X-ray diffraction structure analysis . The structure was solved using the SHELXS program and refined by anisotropic full-matrix least-squares methods over F2 for all nonhydrogen atoms using the SHELXL program .Applications De Recherche Scientifique

Synthesis and Molecular Structure

The compound 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one has been studied for its synthesis and molecular structure. For example, a related derivative, 10,11-Dimethyl-9-(coumarin-3 -yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, was synthesized and its molecular structure established by x-ray crystallography (Soldatenkov et al., 1996).

Synthetic Applications

The compound has been utilized in various synthetic applications. For example, (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a sparteine surrogate, has been synthesized from related compounds (Dixon et al., 2006). Furthermore, research has demonstrated the formation of oxygen-bridged heterocycles in the Hantzsch synthesis using similar compounds (Svetlik et al., 1988).

Molecular Interactions and Structures

Studies on the molecular interactions and structures of related compounds have been conducted. For instance, two polycyclic compounds derived from a Diels-Alder reaction, closely related to the target compound, were analyzed for their conformations and interactions through classical hydrogen bonds and C-H.O contacts (Zukerman-Schpector et al., 2001).

Chemical Synthesis Techniques

Research has also focused on the development of efficient chemical synthesis techniques involving compounds similar to 9,10-Dimethyl-8-oxa-10,12-diazatricyclo. For instance, a study on the one-pot synthesis of 13‐Acetyl‐9‐methyl‐11‐oxo(or thioxo)‐8‐oxa‐10,12‐diazatricyclo[7.3.1.02,7]trideca‐2,4,6‐trienes under microwave irradiation reveals advances in synthesis methods (Cheng et al., 2012).

Photolysis and Valence Isomerization

The compound and its derivatives have been utilized in studies involving photolysis and valence isomerization. For example, 3-Azatricyclo [4.1.0.02.5] hept-3-ene derivatives, closely related to the compound , were used as synthons for fully unsaturated monocyclic seven-membered heterocyclic rings, demonstrating the compound's potential in complex chemical transformations (Kurita et al., 1987).

Environmental Applications

Additionally, the compound and its analogs have been considered for environmentally benign applications. A study on the transition metal-free one-pot cascade synthesis of 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid under mild conditions illustrates the compound's role in green chemistry (Jha et al., 2013).

Orientations Futures

The compound and its derivatives have shown promising anti-inflammatory activity , suggesting potential applications in the development of nonsteroidal anti-inflammatory drugs. Further studies are needed to explore its potential therapeutic applications and to fully understand its mechanism of action.

Propriétés

IUPAC Name |

9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12-7-9(13-11(15)14(12)2)8-5-3-4-6-10(8)16-12/h3-6,9H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJBQYMNVOAPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

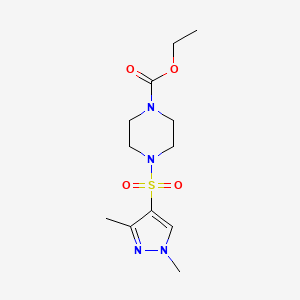

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)

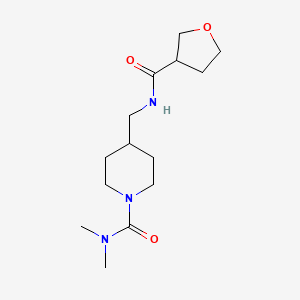

![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)

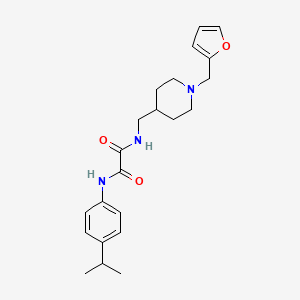

![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)

![3-(3-fluorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)

![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2744974.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)